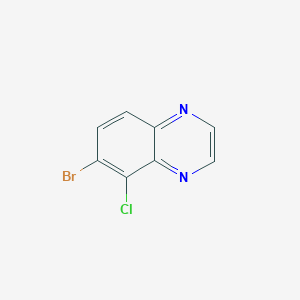

6-Bromo-5-chloroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZFDYMJJVIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309908 | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210047-63-4 | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210047-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromo-5-chloroquinoxaline

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This document provides an in-depth technical framework for the comprehensive spectral analysis of 6-Bromo-5-chloroquinoxaline, a key intermediate in pharmaceutical synthesis. The guide emphasizes the causal logic behind experimental choices and integrates multiple analytical techniques into a self-validating system for structural elucidation and quality control.

The Molecular Blueprint: Understanding this compound

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] this compound serves as a critical and versatile building block in the synthesis of these complex molecules.[3] The presence of two distinct halogen atoms at specific positions (5-chloro and 6-bromo) offers regioselective handles for further chemical modifications, such as cross-coupling reactions, enabling the systematic development of new drug candidates.[4]

A definitive and unambiguous characterization of this starting material is therefore not merely a procedural step but a foundational requirement for the integrity of any subsequent research and development campaign. This guide outlines the synergistic application of mass spectrometry, NMR, FT-IR, and UV-Vis spectroscopy to create a complete and verifiable analytical profile of the title compound.

Molecular Structure and Physicochemical Properties

The numbering convention used throughout this guide for spectral assignment is presented below.

Caption: Structure of this compound with IUPAC numbering.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrClN₂ | [5] |

| Monoisotopic Mass | 241.92464 Da | [5] |

| Average Mass | 243.48 g/mol | [3] |

| Predicted XlogP | 2.5 | [5] |

Elucidating the Core Structure: A Multi-technique Approach

A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Mass Spectrometry (MS): The First Confirmation of Identity

Expertise & Causality: We begin with mass spectrometry as it provides the most direct and fundamental evidence of a compound's identity: its molecular weight and elemental composition. For this compound, MS is particularly powerful due to the distinct isotopic signatures of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting molecular ion cluster provides a high-confidence fingerprint, immediately confirming the presence and count of these halogen atoms.[6]

Expected Data: Electron Ionization (EI) or Electrospray Ionization (ESI) will produce a complex molecular ion [M]⁺˙ or [M+H]⁺ peak cluster. The most abundant peak will correspond to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). The full cluster will show characteristic peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the natural abundance of the halogen isotopes.

| Ion | m/z (Da) | Isotopic Composition | Predicted Relative Abundance |

| [M]⁺˙ | 241.925 | C₈H₄⁷⁹Br³⁵Cl N₂ | 100% |

| [M+2]⁺˙ | 243.922 | C₈H₄⁸¹Br³⁵Cl N₂ / C₈H₄⁷⁹Br³⁷Cl N₂ | ~129% |

| [M+4]⁺˙ | 245.919 | C₈H₄⁸¹Br³⁷Cl N₂ | ~42% |

Nuclear Magnetic Resonance (NMR): Mapping the H-C Framework

Expertise & Causality: While MS confirms the elemental formula, NMR spectroscopy elucidates the precise connectivity of the atoms, providing an unambiguous map of the carbon-hydrogen framework.[7] The chemical shifts and coupling patterns of the protons and carbons are exquisitely sensitive to their local electronic environment, which is heavily influenced by the electronegative nitrogen atoms and the inductive/resonance effects of the halogen substituents.

¹H NMR Analysis (Predicted): The molecule has four aromatic protons in two distinct spin systems.

-

Pyrazine Ring (H-2, H-3): These protons are on an electron-deficient ring due to the two nitrogen atoms. They are expected to be significantly downfield. They will likely appear as two distinct doublets, coupling to each other.

-

Benzene Ring (H-7, H-8): These protons are on the substituted benzene ring. H-8 is ortho to a nitrogen atom, while H-7 is ortho to the bromine atom. Their chemical shifts will be influenced by these adjacent groups. They will appear as two doublets, coupling to each other (ortho-coupling).

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale |

| H-2, H-3 | 8.8 - 9.1 | Doublet (d) | ~2-3 Hz | Electron-deficient pyrazine ring. |

| H-8 | 8.1 - 8.3 | Doublet (d) | ~8-9 Hz | Ortho to nitrogen (C-8a) and meta to bromine. |

| H-7 | 7.9 - 8.1 | Doublet (d) | ~8-9 Hz | Ortho to bromine and meta to nitrogen (C-8a). |

¹³C NMR Analysis (Predicted): The structure is asymmetric, so all 8 carbon atoms are expected to be chemically non-equivalent, yielding 8 distinct signals in the proton-decoupled spectrum.

-

Carbons bonded to Heteroatoms (C-5, C-6): The C-Cl and C-Br signals will be in the aromatic region, with their shifts directly influenced by the electronegativity of the attached halogen.

-

Pyrazine Ring Carbons (C-2, C-3): These carbons are adjacent to nitrogen and will be significantly downfield.

-

Bridgehead Carbons (C-4a, C-8a): These quaternary carbons will also be downfield and typically show lower intensity due to longer relaxation times.

-

Aromatic CH Carbons (C-7, C-8): These will appear in the typical aromatic region.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-2, C-3 | 145 - 150 | Adjacent to electronegative nitrogen atoms. |

| C-4a, C-8a | 138 - 144 | Bridgehead carbons adjacent to N and substituted ring. |

| C-7, C-8 | 130 - 135 | Aromatic CH carbons. |

| C-5 | 125 - 130 | Carbon bearing chlorine. |

| C-6 | 120 - 125 | Carbon bearing bromine (heavy atom effect). |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups and the overall molecular architecture.[8] For this molecule, the primary utility is to verify the aromatic quinoxaline core and the carbon-halogen bonds, and importantly, to confirm the absence of spurious functional groups (e.g., -OH or -NH₂ from starting materials, C=O from oxidation).

Expected Data: The spectrum will be dominated by vibrations characteristic of the substituted heterocyclic aromatic system.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds.[9] |

| 1610 - 1580 | C=N Stretch | Medium-Strong | Confirms the pyrazine ring imine bonds.[10] |

| 1550 - 1450 | Aromatic C=C Stretch | Strong | Multiple bands confirming the fused aromatic rings.[10] |

| 1100 - 1000 | C-Br Stretch | Medium | Indicates the presence of the bromo substituent. |

| 850 - 750 | C-Cl Stretch | Medium-Strong | Indicates the presence of the chloro substituent. |

| 900 - 675 | C-H Out-of-Plane Bend | Strong | Pattern is diagnostic of the aromatic substitution. |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the π-conjugated system. Quinoxaline and its derivatives are known to be chromophoric, and their absorption spectra are characterized by π → π* transitions.[2][11][12] While not as structurally definitive as NMR, UV-Vis is critical for applications where photophysical properties are relevant and serves as a valuable tool for quantitative analysis and purity checks.

Expected Data: The UV-Vis spectrum, typically recorded in a solvent like ethanol or chloroform, is expected to show multiple absorption bands characteristic of the quinoxaline core. The exact position of the absorption maxima (λ_max) can be influenced by the halogen substituents.[9][11]

| Predicted λ_max (nm) | Transition Type | Rationale |

| ~240-260 nm | π → π | High-energy transition of the benzenoid system. |

| ~310-340 nm | π → π | Lower-energy transition of the extended quinoxaline system. |

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific data is built upon robust and reproducible methodologies. The following protocols are designed to generate high-quality, reliable spectral data for this compound.

Caption: A validated workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 10-15 mg of this compound for ¹H NMR, or 30-50 mg for ¹³C NMR. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[13]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any particulates are visible, filter the solution through a small plug of glass wool at the pipette tip.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to ~16 ppm, centered around 6 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Average a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Set the spectral width to ~220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons effectively.

-

Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) to achieve adequate signal intensity.[14]

-

-

Data Processing: Process the FID using an appropriate window function. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26, δC = 77.16 ppm).

Protocol 2: Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.[6]

-

-

Data Analysis: Identify the peak corresponding to the compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and its isotopic distribution.

Protocol 3: FT-IR Spectroscopy (ATR)

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[8]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. d-nb.info [d-nb.info]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-5-chloroquinoxaline

Introduction

In the landscape of pharmaceutical research and drug development, the structural elucidation and purity assessment of novel chemical entities are paramount. 6-Bromo-5-chloroquinoxaline serves as a critical heterocyclic building block in the synthesis of a variety of biologically active molecules. Its precise characterization is a foundational step in ensuring the integrity of downstream applications. Mass spectrometry (MS) stands as an indispensable analytical technique, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from ionization to fragmentation analysis, to build a robust and self-validating analytical protocol.

Molecular Profile and Isotopic Signature of this compound

Before any analysis, understanding the fundamental properties of the target molecule is crucial. This compound has the molecular formula C₈H₄BrClN₂.[1]

A key feature of this molecule is the presence of both bromine and chlorine, each with significant heavy isotopes. This creates a highly distinctive isotopic pattern that is a powerful tool for identification.

-

Chlorine Isotopes: Natural chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl.[2] This results in an M and M+2 peak with a relative intensity ratio of roughly 3:1 for any chlorine-containing fragment.[2]

-

Bromine Isotopes: Natural bromine is composed of about 50% ⁷⁹Br and 50% ⁸¹Br.[2][3] This leads to M and M+2 peaks of nearly equal intensity (1:1 ratio) for any fragment containing a bromine atom.[2][3]

When a molecule contains both a chlorine and a bromine atom, these patterns combine to produce a unique isotopic cluster at M, M+2, and M+4, which is an unmistakable signature.[4][5]

| Isotopologue | Nominal Mass (Da) | Relative Abundance (Approx.) | Contributing Isotopes |

| M | 242 | 100% | ¹²C₈¹H₄⁷⁹Br³⁵Cl¹⁴N₂ |

| M+2 | 133% | 75% (⁷⁹Br, ³⁷Cl) + 50% (⁸¹Br, ³⁵Cl) | |

| M+4 | 33% | 25% (⁸¹Br, ³⁷Cl) | |

| Calculated relative abundances for the molecular ion cluster. |

Ionization Methodologies: Selecting the Right Tool

The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight confirmation vs. structural fragmentation).

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation.[6] This makes it ideal for confirming the molecular weight of the synthesized compound. As a nitrogen-containing heterocyclic compound, this compound is expected to ionize efficiently in positive-ion mode ESI.[7][8] The basic nitrogen atoms in the quinoxaline ring are readily protonated in the presence of a protic solvent.

Causality of Choice: For drug development professionals working with liquid chromatography-mass spectrometry (LC-MS) systems, ESI is the default choice for its compatibility with liquid phases and its ability to provide a clear molecular ion peak, which is essential for reaction monitoring and purity analysis.[9][10]

Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[11][12] This high energy input leads to extensive and reproducible fragmentation.[11][13] While the molecular ion (M⁺˙) may be weak or absent for some compounds, the resulting fragmentation pattern is highly characteristic and acts as a "fingerprint" for the molecule.[12]

Causality of Choice: For in-depth structural confirmation and for creating a reference spectrum for library matching, EI is superior. It is the standard method for gas chromatography-mass spectrometry (GC-MS).[14] The detailed fragmentation provides confidence in the isomeric structure of the quinoxaline core and the positions of the halogen substituents.

Fragmentation Pathway Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to gain detailed structural information by isolating the molecular ion and inducing fragmentation. The proposed fragmentation pathways for this compound are based on established principles for halogenated aromatic and heterocyclic compounds.[15][16]

Halogens are readily lost during mass spectrometry fragmentation.[3] The fragmentation of the protonated molecule [M+H]⁺ (from ESI) or the radical cation M⁺˙ (from EI) is expected to proceed through several key steps:

-

Loss of Halogen Radical: The initial fragmentation event is often the cleavage of the carbon-halogen bond, which is typically the weakest bond.[17] This can occur via the loss of a bromine radical (•Br) or a chlorine radical (•Cl).

-

Sequential Halogen Loss: Following the initial loss, the second halogen can also be eliminated.

-

Ring Fragmentation: The quinoxaline ring itself can fragment, commonly through the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyrazine ring.

A proposed fragmentation pathway is visualized below.

Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following protocols are designed to be self-validating, providing a clear path from sample preparation to data interpretation.

Protocol 1: LC-ESI-MS for Molecular Weight Confirmation

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid serves as a proton source to promote the formation of [M+H]⁺ ions.[18]

-

-

LC-MS System Configuration:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. A typical gradient might be 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (242.93).

-

Examine the mass spectrum of the corresponding chromatographic peak.

-

Verify the presence of the characteristic isotopic cluster at m/z 242.9, 244.9, and 246.9.

-

Confirm that the measured mass is within 5 ppm of the theoretical mass for high-resolution instruments.

-

Protocol 2: GC-EI-MS for Structural Elucidation

-

Sample Preparation:

-

Prepare a 100 µg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Configuration:

-

GC System: Standard Gas Chromatograph.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Injection Volume: 1 µL (splitless or with a moderate split ratio).

-

Mass Spectrometer: Quadrupole or Ion Trap detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

-

Data Analysis:

-

Identify the chromatographic peak for this compound.

-

Analyze the corresponding mass spectrum. Look for the molecular ion cluster (m/z 242/244/246), which may be of low intensity.

-

Identify key fragment ions as proposed in the fragmentation pathway diagram (e.g., loss of Br at m/z 163/165, loss of Cl at m/z 209/211).

-

Compare the observed spectrum against spectral libraries if available, though a novel compound like this is unlikely to have an entry. The fragmentation pattern itself serves as the validation.

-

General workflow for MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages distinct ionization techniques to achieve comprehensive characterization. Electrospray Ionization provides unambiguous molecular weight confirmation through the observation of the protonated molecule and its unique isotopic signature. In parallel, Electron Ionization delivers a detailed fragmentation pattern that serves as a structural fingerprint, confirming the integrity of the quinoxaline core and the location of the halogen substituents. By applying the structured protocols and interpretive logic detailed in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the robustness and reliability of their scientific endeavors.

References

- 1. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 6-Bromo-5-chloroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Bromo-5-chloroquinoxaline in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of fused benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The introduction of halogen atoms, such as bromine and chlorine, onto the quinoxaline core can significantly modulate the molecule's physicochemical properties and biological activity. This strategic functionalization can enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic profiles.

This compound (CAS No. 1210047-63-4) is a key building block in the synthesis of more complex, biologically active molecules.[4][5] Its unique substitution pattern offers multiple reaction sites for further chemical modification, making it a valuable intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the methodologies for the synthesis and detailed structural characterization of this compound, offering insights into the experimental and computational techniques essential for its unequivocal identification and utilization in drug discovery programs. While experimental crystallographic data for this specific compound is not publicly available, this guide will present the established workflows for its determination and provide predicted spectroscopic data based on known principles and related structures.

Synthesis and Purification: A Probable Route

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route would start from a correspondingly substituted o-phenylenediamine. One such approach is the cyclization of 4-bromo-3-chloro-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-bromo-3-chloro-1,2-phenylenediamine (1 equivalent) in ethanol or a similar suitable solvent, add an aqueous solution of glyoxal (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Structural Elucidation: A Multi-faceted Approach

The definitive characterization of a novel compound like this compound relies on a combination of crystallographic and spectroscopic techniques, often complemented by computational modeling.

Single-Crystal X-ray Diffraction: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.[6][7] Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the following workflow outlines the process for its determination.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Based on the analysis of similar small organic molecules, the following crystallographic parameters for this compound can be anticipated:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Molecules per unit cell (Z) | 2 or 4 |

| Intermolecular Interactions | π-π stacking, Halogen bonding (Br···N, Cl···N) |

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure, connectivity, and functional groups present in this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms in the pyrazine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the halogens will be significantly affected. Studies on substituted quinoxalines have shown that substituent effects can be used to predict chemical shifts with reasonable accuracy.[8]

Predicted NMR Data for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.8 | ~145 |

| C3 | ~8.8 | ~145 |

| C5 | - | ~125 |

| C6 | - | ~120 |

| C7 | ~8.0 | ~130 |

| C8 | ~7.8 | ~132 |

| C4a | - | ~140 |

| C8a | - | ~142 |

| H2 | ~8.8 | - |

| H3 | ~8.8 | - |

| H7 | ~8.0 | - |

| H8 | ~7.8 | - |

Note: These are estimated values and require experimental verification.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

The natural abundance of bromine isotopes is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br, leading to a near 1:1 ratio for the M and M+2 peaks.[9] Chlorine isotopes have a natural abundance of about 75.8% for ³⁵Cl and 24.2% for ³⁷Cl, resulting in an approximate 3:1 ratio for the M and M+2 peaks.[9] For a molecule containing both one bromine and one chlorine atom, a complex isotopic pattern will emerge for the molecular ion peak cluster (M, M+2, M+4).

Predicted Mass Spectrometry Data

| Ion | Description |

| [M]⁺ | Molecular ion containing ⁷⁹Br and ³⁵Cl |

| [M+2]⁺ | Molecular ion containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |

| [M+4]⁺ | Molecular ion containing ⁸¹Br and ³⁷Cl |

| Relative Intensity | A characteristic pattern reflecting the combined isotopic abundances. |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as C-N stretching vibrations of the quinoxaline ring system.[10][11] The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1300-1000 | C-H in-plane bending |

| 800-600 | C-H out-of-plane bending |

| Below 800 | C-Cl and C-Br stretching |

Computational Modeling and Experimental Synergy

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structure of this compound. These theoretical calculations can provide valuable insights that complement experimental data.

Caption: Interplay between experimental and computational methods.

Applications in Drug Discovery

Halogenated quinoxalines are of significant interest in drug discovery due to their diverse biological activities. The presence of bromine and chlorine on the quinoxaline scaffold of this compound provides opportunities for further derivatization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to generate libraries of novel compounds for biological screening.[12] Quinoxaline derivatives have been investigated as potential anticancer, antimicrobial, and anti-inflammatory agents.[1][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and eye irritation.[14] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[15][16][17][18] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[14]

Conclusion

This compound is a valuable building block for the synthesis of pharmacologically relevant compounds. While its specific crystallographic data is yet to be reported, this guide has outlined the established experimental and computational methodologies for its comprehensive characterization. A combined approach utilizing single-crystal X-ray diffraction, NMR and mass spectrometry, and IR spectroscopy, supported by computational modeling, is essential for the unequivocal structural elucidation of this and other novel chemical entities, paving the way for their application in drug discovery and materials science.

References

- 1. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. 1210047-63-4|this compound|BLD Pharm [bldpharm.com]

- 5. 1210047-63-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aksci.com [aksci.com]

- 15. fishersci.fr [fishersci.fr]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Solubility and Stability of 6-Bromo-5-chloroquinoxaline

Abstract

6-Bromo-5-chloroquinoxaline is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its utility in multi-step synthetic pathways is profoundly influenced by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth analysis of these parameters. While specific quantitative data for this compound is not extensively published, this document synthesizes predictive insights based on the known chemistry of quinoxaline derivatives and provides robust, field-proven protocols for researchers to generate empirical data. We present detailed methodologies for comprehensive solubility assessment and for conducting forced degradation studies to establish a complete stability profile. This guide is intended for researchers, chemists, and drug development professionals to facilitate the effective handling, storage, and application of this compound in a research and development setting.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery. Quinoxaline derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] this compound (CAS No. 1210047-63-4) is a key intermediate, offering two distinct halogenated sites (a bromine at position 6 and a chlorine at position 5) that can be selectively functionalized in cross-coupling reactions to build molecular complexity.

A thorough understanding of the solubility and stability of such an intermediate is not merely academic; it is a prerequisite for successful process development, formulation, and ensuring the integrity of downstream synthetic products. Inadequate solubility can lead to poor yields and purification challenges, while uncharacterized instability can result in the generation of unknown impurities, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide explains the causality behind experimental choices and provides self-validating protocols to empower researchers to confidently characterize this vital chemical entity.

Solubility Profile: A Predictive and Practical Assessment

The solubility of an organic compound is dictated by its molecular structure, crystal lattice energy, and the nature of the solvent. For this compound, the planar, aromatic quinoxaline core combined with two halogen substituents results in a molecule with moderate polarity and a high potential for intermolecular interactions.

Predictive Solubility Analysis

Direct quantitative solubility data for this compound is sparse in public literature. However, based on the known behavior of similar heterocyclic and halogenated aromatic compounds, a qualitative solubility profile can be predicted. Polyamides and polymers containing the quinoxaline moiety consistently show excellent solubility in polar aprotic solvents.[2] This class of solvents is effective at solvating the polar quinoxaline core without engaging in hydrogen bonding that could be sterically hindered.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Field Insights |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are the industry standard for dissolving a wide range of organic compounds for screening and synthesis. The high dipole moment effectively disrupts the crystal lattice of the solute. Expect solubility >50 mg/mL.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate to High | "Like dissolves like" principle applies. The chloro- and bromo- substituents on the quinoxaline ring enhance affinity for halogenated solvents. Useful for reaction workups and chromatography. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | THF is a good initial choice for reactions due to its moderate polarity and lower boiling point, but solubility may be limited compared to DMSO or DMF. Heating may be required to achieve higher concentrations. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, but the overall bulky, aromatic structure limits strong interactions with protic solvents. Solubility is likely to be significantly lower than in polar aprotic systems.[1] |

| Non-Polar | Hexanes, Toluene | Very Low | The compound's inherent polarity from the diazine ring makes it poorly soluble in non-polar hydrocarbon solvents. Toluene may show slight solubility due to pi-stacking interactions with the aromatic core. |

| Aqueous | Water, Buffered Solutions (pH 4-9) | Very Low | The hydrophobic aromatic surface and halogen atoms predict poor aqueous solubility.[3] The basicity of the quinoxaline nitrogens is low, so significant protonation and solubility enhancement in acidic buffers (pH < 4) is not expected, though slight improvement may be observed. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (ICH Q6A) for determining the thermodynamic equilibrium solubility of a compound. The subsequent quantification using High-Performance Liquid Chromatography (HPLC) ensures high accuracy and specificity.

Objective: To quantitatively determine the solubility of this compound in a selected panel of solvents at 25 °C.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure solid material remains after equilibrium, confirming saturation.

-

Add 1.0 mL of the selected test solvent (e.g., Acetonitrile, DMSO, pH 7.4 Phosphate Buffer) to the vial.

-

Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature of 25 °C.

-

Agitate the vials for 24 hours to ensure equilibrium is reached. A 4-hour time point can be included to confirm that equilibrium is achieved and maintained.

-

-

Sample Processing:

-

After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand for 1-2 hours to let the solid settle.

-

Carefully withdraw a portion of the supernatant using a pipette and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter. This step is critical to avoid artificially high results.

-

Immediately dilute the filtered supernatant with a suitable diluent (typically the mobile phase of the HPLC method) to a concentration within the analytical method's calibration range. Perform a large dilution (e.g., 1:100 or 1:1000) to prevent precipitation.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations using a validated reference standard.[4]

-

Analyze the diluted samples and calibration standards using a validated, stability-indicating HPLC-UV method (see Section 4.0 for a typical method).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample by interpolating its peak area onto the calibration curve.

-

-

Data Reporting:

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

Express the final solubility in units of mg/mL and mol/L.

-

Visualization: Solubility Assessment Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: A Forced Degradation Approach

Forced degradation, or stress testing, is an essential practice in drug development designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[5] By subjecting the compound to conditions more severe than those used for accelerated stability testing, we can rapidly predict its long-term stability and develop stability-indicating analytical methods.[6]

Rationale for Stress Conditions

The choice of stressors is guided by regulatory requirements (ICH Q1A) and chemical intuition.[7] For this compound, the key areas of concern are hydrolysis of the halogen-carbon bonds, photolytic degradation common to aromatic systems, and general thermal decomposition.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Rationale & Causality |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | Probes for acid-catalyzed degradation pathways. The quinoxaline nitrogens may be protonated, potentially altering reactivity. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | Probes for base-catalyzed hydrolysis. Nucleophilic attack (e.g., by hydroxide) on the electron-deficient quinoxaline ring is a potential degradation route.[8] |

| Oxidative | 3% H₂O₂ at RT | Simulates exposure to oxidative stress. The electron-rich aromatic system and nitrogen atoms can be susceptible to oxidation. |

| Photolytic | ICH Q1B Option II (Xenon Lamp) | Aromatic and halogenated compounds are often photosensitive. This tests for degradation upon exposure to light, which can cause C-Br or C-Cl bond cleavage via radical mechanisms.[9] |

| Thermal | 80 °C (in solid state and in solution) | Assesses the intrinsic thermal stability of the molecule and potential for degradation at elevated processing or storage temperatures.[10][11] |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradants and assess the stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent like acetonitrile or a 50:50 acetonitrile:water mixture.

-

For each stress condition (Acid, Base, Oxidative), mix the stock solution with the stressor solution (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to yield a final concentration of 0.5 mg/mL in 0.1 M HCl).

-

Prepare a control sample (unstressed) by diluting the stock solution with the diluent (e.g., 50:50 acetonitrile:water).

-

For photostability, place the solution and solid sample in a validated photostability chamber. Keep control samples wrapped in aluminum foil.

-

For thermal stability, place vials of solid and solution in an oven at 80 °C.

-

-

Stress Exposure:

-

Expose the samples to the conditions outlined in Table 2.

-

Monitor the reactions at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, the stressor concentration or temperature should be adjusted.[5]

-

-

Sample Quenching and Analysis:

-

At each time point, draw an aliquot of the sample.

-

For acid/base samples, neutralize them by adding an equimolar amount of base/acid, respectively.

-

Dilute all samples to a suitable final concentration for HPLC analysis.

-

Analyze the control and stressed samples by a stability-indicating HPLC-UV-MS method. The mass spectrometer (MS) is crucial for obtaining mass information on any new peaks (degradants) that appear.

-

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining at each time point relative to the time-zero control.

-

Determine the percentage of total impurities formed.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.

-

Use peak purity analysis (e.g., from a Diode Array Detector) to confirm that the parent peak is spectrally pure in the presence of degradants, thus validating the method as "stability-indicating."[6]

-

Visualization: Forced Degradation Study Logic

Caption: Logical Flow of a Forced Degradation Study.

Recommended Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. Reversed-phase HPLC with UV detection is the workhorse technique for this purpose.

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides excellent retention for aromatic compounds like quinoxalines.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is a good starting point. The formic acid helps to produce sharp peak shapes.

-

Example Gradient: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 3 minutes, and re-equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (λmax), likely in the 254-320 nm range for the quinoxaline chromophore. A photodiode array (PDA) detector is highly recommended for peak purity analysis.

-

Coupled Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable during stability studies for the rapid identification of degradant masses.

Conclusion & Practical Recommendations

This compound is a key synthetic intermediate whose behavior in solution is critical to its successful application. While published quantitative data is limited, this guide establishes a framework for its characterization.

-

Solubility: The compound is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF) and poorly soluble in aqueous and non-polar media. For quantitative data, the shake-flask HPLC method detailed herein is the recommended approach.

-

Stability: As a halogenated aromatic heterocycle, this compound may be susceptible to degradation under basic, oxidative, and photolytic conditions. A systematic forced degradation study is essential to understand its liabilities.

-

Handling & Storage: Based on general principles and data for related compounds, it is recommended to store this compound in a cool, dry, dark place under an inert atmosphere.[9][12] Avoid exposure to strong bases, oxidants, and direct sunlight.

The protocols and insights provided in this guide equip researchers with the necessary tools to generate the robust solubility and stability data required for confident process development and regulatory compliance in the fields of pharmaceutical and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 8. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 6-Bromo-5-nitroquinoxaline (EVT-11995663) [evitachem.com]

- 10. researchgate.net [researchgate.net]

- 11. Collection - Morphological Stability of a Quinoxaline-Based Double-Cable Conjugated Polymer under Thermal Stress - ACS Applied Polymer Materials - Figshare [figshare.com]

- 12. This compound,1210047-63-4-Amadis Chemical [amadischem.com]

6-Bromo-5-chloroquinoxaline: A Strategic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold and the Unique Role of 6-Bromo-5-chloroquinoxaline

The quinoxaline motif is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. Its rigid, planar structure and hydrogen bond accepting capabilities make it an ideal scaffold for interacting with biological targets. Within this important class of heterocycles, This compound emerges as a particularly valuable synthetic building block. Its dihalogenated nature presents a unique opportunity for selective, sequential functionalization, enabling the precise construction of complex molecular architectures.

This guide provides a comprehensive overview of this compound, from its synthesis to its strategic application in cross-coupling reactions. We will delve into the underlying principles that govern its reactivity and provide field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1210047-63-4 | |

| Molecular Formula | C₈H₄BrClN₂ | PubChem |

| Molecular Weight | 243.49 g/mol | PubChem |

| Appearance | Light yellow to brown powder | |

| Melting Point | 151-153 °C |

Synthesis of this compound: A Representative Protocol

The synthesis of quinoxalines generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible and efficient route starts from 4-bromo-3-chloro-1,2-diaminobenzene and glyoxal.

The synthesis begins with the commercially available 4-bromo-3-chloroaniline. A standard nitration reaction followed by reduction of the nitro group provides the key intermediate, 4-bromo-3-chloro-1,2-diaminobenzene. This diamine is then subjected to a cyclocondensation reaction with glyoxal to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-bromo-3-chloro-1,2-diaminobenzene

-

This intermediate can be prepared from 4-bromo-3-chloroaniline through a two-step process of nitration followed by reduction. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be employed, followed by a reduction of the nitro group using a reducing agent like SnCl₂/HCl or catalytic hydrogenation.

Step 2: Cyclocondensation to form this compound

-

To a solution of 4-bromo-3-chloro-1,2-diaminobenzene (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a 40% aqueous solution of glyoxal (1.1 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which the product typically precipitates.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound as a solid.

The Power of Selective Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) center. This reactivity difference allows for selective functionalization at the 6-position (C-Br bond) while leaving the 5-position (C-Cl bond) intact for subsequent transformations.

This selective approach is a powerful tool for building molecular diversity from a single, readily accessible starting material. Below, we explore the application of three major palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. In the case of this compound, this reaction can be controlled to selectively form a C-C bond at the 6-position.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common choice, offering good reactivity for aryl bromides.

-

Base: A base is required to activate the organoboron species. Aqueous sodium carbonate is a mild and effective choice, suitable for a wide range of functional groups.

-

Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic and inorganic reaction components.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 5-Chloro-6-phenylquinoxaline | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 5-Chloro-6-(4-methoxyphenyl)quinoxaline | 80-90 |

| 3 | Thiophene-2-boronic acid | 5-Chloro-6-(thiophen-2-yl)quinoxaline | 75-85 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This reaction is particularly valuable for introducing linear alkynyl scaffolds into the quinoxaline core, which can serve as handles for further transformations or as key structural elements in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

-

Dual Catalysis: The reaction relies on a synergistic interplay between a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

-

Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent side reactions and catalyst deactivation.

Experimental Protocol: Selective Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add an anhydrous, degassed solvent such as THF.

-

Add the terminal alkyne (1.2 eq) followed by the amine base (e.g., triethylamine, 2.5 eq).

-

Stir the reaction mixture at room temperature to 50 °C for 4-12 hours, monitoring by TLC.

-

After completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. Selective amination at the 6-position of this compound opens up a vast chemical space for the synthesis of novel drug candidates.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as Xantphos or XPhos are often employed to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.

-

Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a convenient and effective Pd(0) source.

Experimental Protocol: Selective Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Synthetic Strategy

The sequential functionalization of this compound can be visualized as a strategic workflow, enabling the creation of diverse molecular libraries.

Caption: A workflow for the sequential functionalization of this compound.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in the development of novel therapeutics, particularly as kinase inhibitors. The quinoxaline scaffold can mimic the adenine core of ATP, and substituents at the 5- and 6-positions can be tailored to achieve specific interactions within the kinase active site. The ability to introduce diverse aryl, alkynyl, and amino groups through the cross-coupling reactions described above makes this compound a powerful platform for generating libraries of potential kinase inhibitors for screening.

In materials science, the rigid, aromatic nature of the quinoxaline core, combined with the ability to introduce extended conjugation through Sonogashira and Suzuki couplings, makes these derivatives promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a versatile and strategically important building block for the synthesis of complex organic molecules. Its dihalogenated structure allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with detailed, adaptable protocols for its use in Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. By understanding the principles behind its reactivity and leveraging the power of selective cross-coupling, researchers can unlock the full potential of this valuable synthetic intermediate in the pursuit of novel pharmaceuticals and advanced materials.

Orthogonal Reactivity of Halogens in 6-Bromo-5-chloroquinoxaline: A Technical Guide

Abstract

6-Bromo-5-chloroquinoxaline is a pivotal heterocyclic building block in contemporary drug discovery and materials science.[1][2] Its synthetic utility is profoundly influenced by the differential reactivity of its two halogen substituents. This technical guide provides an in-depth analysis of the factors governing the site-selectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will demonstrate that the C5-chloro position is preferentially targeted under SNAr conditions, whereas the C6-bromo position is the favored site for cross-coupling reactions. This predictable, orthogonal reactivity allows for a programmed, sequential functionalization of the quinoxaline core, enabling the strategic construction of complex molecular architectures. This guide will furnish researchers with the foundational mechanistic principles, field-proven experimental protocols, and strategic insights necessary to effectively leverage this compound in their research endeavors.

Introduction: The Quinoxaline Scaffold and the Challenge of Selective Functionalization

The quinoxaline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Dihalogenated quinoxalines, such as this compound, are particularly valuable as they offer two distinct handles for molecular elaboration. However, realizing their full synthetic potential hinges on the ability to selectively address one halogen in the presence of the other. This guide dissects the electronic and mechanistic underpinnings that allow for such remarkable control.

The Electronic Landscape: Why C5-Cl and C6-Br Behave Differently

The reactivity of the halogen atoms in this compound is dictated by the electronic properties of the heterocyclic ring and the intrinsic nature of the carbon-halogen bonds.

-

Activation by the Quinoxaline Core: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This effect significantly acidifies the aromatic protons and, more importantly, renders the carbon atoms of the ring electrophilic and thus susceptible to nucleophilic attack.[3][4]

-

Positional Effects (C5 vs. C6):

-

The C5-chloro group is positioned ortho to one of the ring nitrogens (N4). This proximity provides powerful resonance stabilization for the negative charge that develops during the rate-determining step of a nucleophilic aromatic substitution (SNAr) reaction.[5]

-

The C6-bromo group is further removed from the direct activating influence of the nitrogen atoms.

-

-

Carbon-Halogen Bond Strength: In the context of palladium-catalyzed cross-coupling, the relative strength of the C-X bond is a dominant factor. The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol). This makes the C-Br bond more susceptible to oxidative addition by a low-valent palladium catalyst, which is the initial and often rate-limiting step of the catalytic cycle.[6]

This dichotomy in electronic activation and bond strength is the foundation of the molecule's orthogonal reactivity.

Part 1: Nucleophilic Aromatic Substitution (SNAr) — Selective Targeting of the C5-Chloro Group

Mechanistic Principles

Nucleophilic aromatic substitution (SNAr) typically proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The aromaticity is then restored by the expulsion of the leaving group.

For this reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group must be sufficiently electronegative.[3] In this compound, the entire quinoxaline system is activating, but the C5 position is uniquely primed for attack due to the ortho nitrogen atom, which can directly stabilize the Meisenheimer intermediate through resonance.

Caption: Generalized workflow for SNAr at the C5 position.

Experimental Protocol: Selective Amination at C5

This protocol describes the selective displacement of the C5-chloro group with a secondary amine, a common transformation in the synthesis of bioactive molecules. The principle is analogous to reactions performed on similarly activated chloroquinolines.[8]

Reaction: this compound + Morpholine → 6-Bromo-5-(morpholin-4-yl)quinoxaline

Materials:

-

This compound (1.0 mmol, 242.5 mg)

-

Morpholine (1.5 mmol, 131 µL)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Oven-dried reaction vial with a magnetic stir bar

Procedure:

-

To the reaction vial, add this compound, potassium carbonate, and the magnetic stir bar.

-

Seal the vial with a septum cap and purge with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous DMF via syringe, followed by the morpholine.

-

Place the vial in a preheated heating block at 100 °C.

-

Stir the reaction mixture for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-bromo-5-(morpholin-4-yl)quinoxaline.

Part 2: Palladium-Catalyzed Cross-Coupling — Selective Targeting of the C6-Bromo Group

Mechanistic Principles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[6] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The selectivity in dihalogenated substrates is primarily determined in the first step: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the C6-bromo position.[6][11] This initial selectivity is carried through the rest of the catalytic cycle.

Caption: Workflow of a selective Suzuki-Miyaura coupling at C6-Br.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6

This protocol outlines a typical Suzuki-Miyaura reaction to selectively form a C-C bond at the C6 position, leaving the C5-chloro group untouched for potential subsequent reactions.[11]

Reaction: this compound + Phenylboronic Acid → 5-Chloro-6-phenylquinoxaline

Materials:

-

This compound (1.0 mmol, 242.5 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

-

1,4-Dioxane (4 mL) and Water (1 mL)

-

Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

-

To the Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Degas the 1,4-dioxane and water by bubbling with inert gas for 20 minutes.

-

Add the degassed 1,4-dioxane (4 mL) and water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-chloro-6-phenylquinoxaline.

Summary and Strategic Application

The distinct reactivity of the C5-chloro and C6-bromo positions in this compound provides a powerful platform for directed synthesis. A researcher can confidently perform a palladium-catalyzed cross-coupling reaction first, knowing the C6-bromo site will react selectively. The resulting 5-chloro-6-substituted quinoxaline can then be subjected to nucleophilic aromatic substitution to modify the C5 position.

Caption: Strategic sequential functionalization of this compound.

Data Summary: Reactivity Overview

| Reaction Type | Preferred Reactive Site | Key Reagents & Conditions | Mechanistic Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C5-Chloro | Nucleophile (e.g., R₂NH), Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF), Heat | Resonance stabilization of Meisenheimer complex by adjacent N4 atom.[5] |

| Palladium-Catalyzed Cross-Coupling | C6-Bromo | Pd Catalyst (e.g., Pd(dppf)Cl₂), Coupling Partner (e.g., R-B(OH)₂), Base, Solvent | Weaker C-Br bond energy facilitates preferential oxidative addition of Pd(0).[6][11] |

Conclusion

The predictable and orthogonal reactivity of this compound is a testament to the power of fundamental chemical principles in guiding synthetic strategy. By understanding the interplay of electronic activation and bond energetics, chemists can unlock the full potential of this versatile building block. The C5-chloro position serves as a reliable site for nucleophilic substitution, while the C6-bromo position is primed for palladium-catalyzed transformations. This dual-addressability, governed by the choice of reaction conditions, enables the efficient and controlled synthesis of highly functionalized quinoxaline derivatives for applications across the chemical sciences.

References

- 1. This compound [myskinrecipes.com]

- 2. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of Novel Quinoxaline Derivatives

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, represents a cornerstone in the development of therapeutic agents.[1] Its rigid, aromatic structure provides an ideal scaffold for molecular hybridization, enabling interactions with a wide array of biological targets such as enzymes and receptor proteins.[2] This versatility has led to the incorporation of quinoxaline derivatives into numerous marketed drugs, including the antiviral agents glecaprevir and voxilaprevir, and the anticancer drug erdafitinib.[3] The continuous exploration of novel quinoxaline derivatives is driven by their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6] This guide provides an in-depth analysis of these biological activities, focusing on the underlying mechanisms of action and the established experimental protocols for their evaluation.

Part 1: Anticancer Activity of Quinoxaline Derivatives

The development of targeted cancer therapies is a primary focus of modern drug discovery. Quinoxaline derivatives have emerged as a promising class of compounds that can inhibit various cancer-related pathways and enzymes.[7] Research between 2015 and 2024 has highlighted their efficacy in targeting key proteins like EGFR, VEGFR-2, topoisomerases, and tubulin.[7]

Mechanisms of Anticancer Action